molecular formula C11H18N2O B012760 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine CAS No. 110358-80-0

2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine

Cat. No. B012760
M. Wt: 194.27 g/mol
InChI Key: PZAFITNXUAYSNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogs of 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine involves various strategies, including piperidine ring modification, reductive amination, and subsequent reactions to yield alcohol derivatives and methyl ether derivatives. Modifications in literature methodologies have been made to enhance reaction efficiency and yield (Ojo, 2012). Additionally, a sequential palladium-catalyzed oxidative aminocarbonylation of enynes has been employed for the synthesis of related furan-2-ylacetamides, showcasing the versatility in synthesizing furan-piperidine derivatives (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine, and its analogs, have been characterized using various spectroscopic techniques, including MS, 1H NMR, and 13C NMR spectra data, alongside CHN elemental analysis (Ojo, 2012). These techniques provide detailed insight into the chemical structure, confirming the presence of the furan and piperidine units within the molecule.

Chemical Reactions and Properties

Furan-piperidine derivatives participate in various chemical reactions, showcasing their reactivity. For instance, they can undergo hydrogenation, leading to the formation of pyridine and pyrazine homologs, or engage in multi-component reactions to yield highly functionalized compounds (Bel'skii et al., 1977). Their chemical reactivity is pivotal in synthesizing complex molecules and derivatives.

Scientific Research Applications

Arylmethylidenefuranones and Nucleophiles Interaction

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles, including C-, N-, N,N-, and N,O-nucleophilic agents, have been extensively studied. These reactions yield a diverse array of compounds such as amides, pyrrolones, benzofurans, and others, demonstrating the versatility of furan derivatives in synthetic organic chemistry. The reaction pathway is influenced by the structure of the reagents, nucleophilic strength, and reaction conditions (Kamneva, Anis’kova, & Egorova, 2018).

Importance in Medicinal Chemistry

Furan derivatives, including furan-2-yl substituents, play a crucial role in the design of bioactive molecules, particularly in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These derivatives are utilized for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, showcasing the significance of furan-based compounds in drug development (Ostrowski, 2022).

Dopamine D2 Receptor Ligands

The development of ligands for dopamine D2 receptors for treating neuropsychiatric disorders, such as schizophrenia and Parkinson's disease, highlights the application of furan derivatives in neuroscience. These compounds often contain a heteroaromatic moiety, indicating the importance of furan structures in enhancing the affinity and selectivity towards D2 receptors (Jůza et al., 2022).

Furan in Food Processing

Research on furan as a food processing contaminant addresses the need for understanding its formation, occurrence, and dietary exposures. This includes the exploration of furan's metabolism and the identification of potential biomarkers for exposure, contributing to food safety and public health (Zhang & Zhang, 2022).

Synthesis of CNS Acting Drugs

Furan derivatives are identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. The functional chemical groups in furans suggest their utility in developing new medications for treating CNS disorders, offering insights into the structural basis of drug design (Saganuwan, 2017).

properties

IUPAC Name

2-(furan-2-yl)-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAFITNXUAYSNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391595
Record name 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine

CAS RN

110358-80-0
Record name 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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